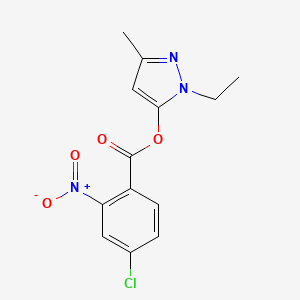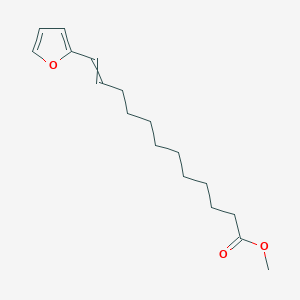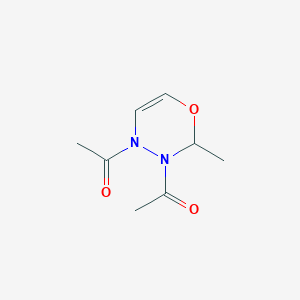
1,1'-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) is a compound belonging to the class of oxadiazines, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) can be achieved through a one-pot synthetic protocol. This involves the aerobic oxidation of acylhydrazides into N-acyldiazenes using sodium nitrite (NaNO₂) and nitric acid (HNO₃), followed by a 4-(dimethylamino)pyridine (DMAP)-catalyzed cycloaddition of allenoates with the generated N-acyldiazenes . This method is practical and can be performed on a gram scale, producing the desired oxadiazine in good to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot synthetic protocol described above provides a scalable and efficient route that could be adapted for industrial applications. The use of common reagents and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under aerobic conditions.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO₂) and nitric acid (HNO₃) are used for aerobic oxidation.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield N-acyldiazenes, while reduction reactions can produce reduced forms of the oxadiazine ring.
Scientific Research Applications
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating the conversion of substrates through oxidative cycloaddition reactions . Its unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A five-membered ring containing one oxygen and two nitrogen atoms, known for its biological activity.
1,2,4-Oxadiazine: Another oxadiazine derivative with similar structural features and applications.
Uniqueness
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) is unique due to its six-membered ring structure, which provides distinct chemical and biological properties compared to other oxadiazine derivatives.
Properties
CAS No. |
64254-44-0 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-(3-acetyl-2-methyl-2H-1,3,4-oxadiazin-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O3/c1-6(11)9-4-5-13-8(3)10(9)7(2)12/h4-5,8H,1-3H3 |
InChI Key |
VVKOPBLOEOOMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(N(C=CO1)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



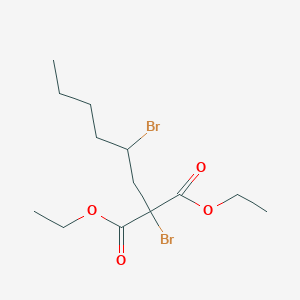
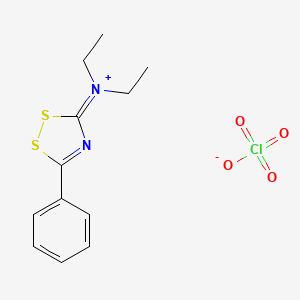

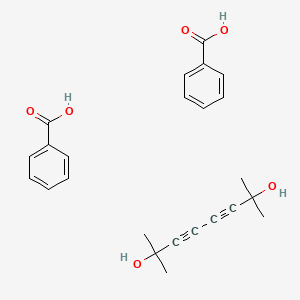
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
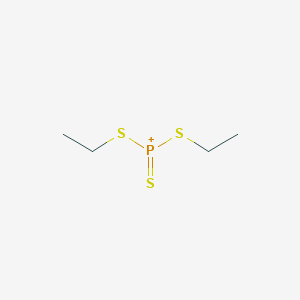
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
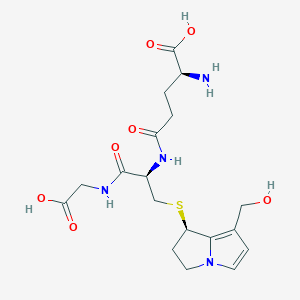
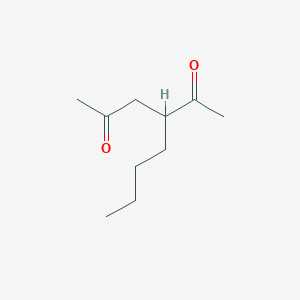
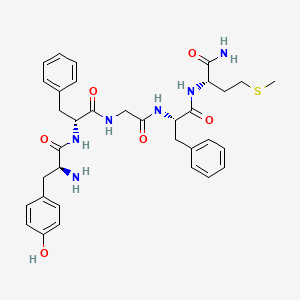
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
